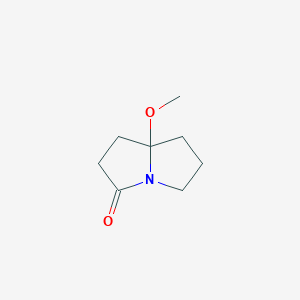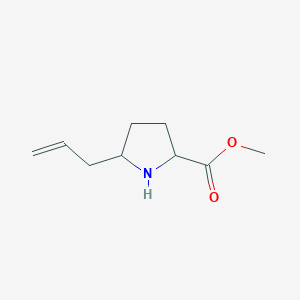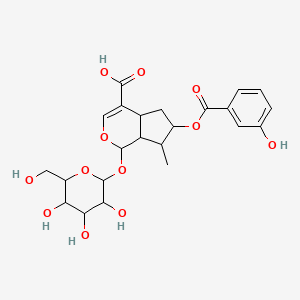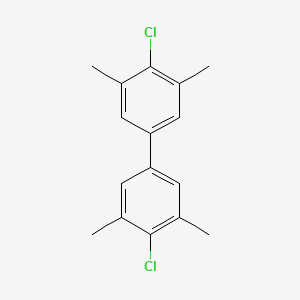
Pyrrolam B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pyrrolam B is typically synthesized through microbial fermentation. The bacterial strain Streptomyces olivaceus is cultured under specific conditions to produce this compound along with other related alkaloids . The synthetic route involves the fermentation of the bacterial strain, followed by extraction and purification processes to isolate this compound. The reaction conditions for the fermentation process include maintaining an optimal temperature, pH, and nutrient supply to ensure maximum yield .
Chemical Reactions Analysis
Pyrrolam B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield reduced derivatives .
Scientific Research Applications
Pyrrolam B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Mechanism of Action
The mechanism of action of Pyrrolam B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic processes in microbial cells. This inhibition can result in antimicrobial effects. Additionally, this compound may interact with cellular pathways involved in cancer cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Pyrrolam B is structurally similar to other pyrrolizidine alkaloids, such as Pyrrolam A, Pyrrolam C, and Pyrrolam D. These compounds share a common pyrrolizidine core structure but differ in their substituents and functional groups. This compound is unique due to its specific methoxy and oxo functional groups, which contribute to its distinct chemical and biological properties . Other similar compounds include necine-type alkaloids found in plants, which also exhibit various biological activities .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
8-methoxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-6-9(8)7(10)3-5-8/h2-6H2,1H3 |
InChI Key |
GDAIAQLKZOBITI-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCN1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
